

Solidification Behavior and Modeling of Inconel 738: A Technical Guide

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Compound of Interest

Compound Name: Cvs 738

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Abstract

Inconel 738 (IN-738), a nickel-based superalloy, is renowned for its exceptional high-temperature strength, creep resistance, and corrosion resistance, making it a critical material in the hot sections of gas turbines and other demanding applications. The performance of components fabricated from this alloy is intrinsically linked to its solidification behavior, which dictates the as-cast microstructure, including phase distribution, elemental segregation, and defect formation. This technical guide provides an in-depth analysis of the solidification characteristics of Inconel 738, supported by a review of experimental findings and modeling approaches. Detailed experimental protocols for characterization techniques such as Differential Scanning Calorimetry (DSC) and Directional Solidification are presented, alongside a discussion of computational models used to predict solidification phenomena. All quantitative data is summarized in structured tables for ease of comparison, and key processes are visualized through logical diagrams.

Solidification Behavior of Inconel 738

The solidification of Inconel 738 is a complex process involving the formation of multiple phases over a range of temperatures. The as-cast microstructure is a result of this intricate solidification sequence and significantly influences the alloy's mechanical properties.

Solidification Sequence and Microstructure

The solidification of Inconel 738 follows a predictable, albeit complex, pathway. The primary solidification phase is the face-centered cubic (FCC) nickel-rich solid solution, denoted as the γ phase. As solidification progresses, the liquid becomes enriched in alloying elements that have lower solubility in the γ phase. This leads to the subsequent formation of other phases.

The generally accepted solidification sequence for Inconel 738 is as follows:

- $L \rightarrow L + \gamma$ (dendrites): Solidification begins with the formation of γ dendrites from the liquid (L).
- $L \rightarrow L + \gamma + MC$ carbides: As the temperature decreases and the liquid becomes enriched with carbide-forming elements like titanium (Ti), niobium (Nb), and tantalum (Ta), primary MC-type carbides precipitate in the interdendritic regions.
- $L \rightarrow \gamma + \gamma'$ eutectic: The final stage of solidification involves the formation of a γ - γ' eutectic phase in the remaining interdendritic liquid. This eutectic structure consists of the γ matrix and the strengthening γ' ($Ni_3(Al,Ti)$) phase.

The resulting as-cast microstructure of Inconel 738 consists of a γ matrix, γ' precipitates, primary MC carbides, and the γ/γ' eutectic phase. The volume fraction of the γ/γ' eutectic in the as-cast condition is approximately 6%.

Solidification Temperature Range

The solidification of Inconel 738 occurs over a temperature range defined by the liquidus and solidus temperatures. These temperatures are critical parameters for casting and welding processes. Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are common techniques used to determine these transformation temperatures.

Heating Rate (°C/min)	T (γ' solvus) (°C)	T (solidus) (°C)	T (liquidus) (°C)
1	1217	1312	1338
5	1206	1323	1336
10	1216	1329	1338
20	1216	1336	1342

Table 1: Transformation temperatures of Inconel 738LC determined by DTA at various heating rates.

Elemental Partitioning

During solidification, alloying elements partition between the solid γ phase and the liquid phase. This segregation behavior is crucial as it leads to the formation of secondary phases and can influence the propensity for solidification cracking. The partitioning behavior can be described by the partition coefficient (k), which is the ratio of the concentration of an element in the solid to its concentration in the liquid.

Elements with $k > 1$ will preferentially partition to the solid γ dendrites, while elements with $k < 1$ will be rejected into the liquid and become concentrated in the interdendritic regions.

Element	Partitioning Behavior
Segregate to Solid (γ)	Ni, Co, Cr, W, Mo
Segregate to Liquid	Al, Ti, Nb, Ta

Table 2: General elemental partitioning behavior in Inconel 738.

The segregation of elements like Al and Ti to the interdendritic liquid is responsible for the formation of the γ - γ' eutectic at the final stages of solidification.

Modeling of Inconel 738 Solidification

Computational modeling is a powerful tool for understanding and predicting the solidification behavior of complex alloys like Inconel 738. These models can provide insights into microstructure evolution, elemental segregation, and defect formation, thereby aiding in the optimization of casting and welding processes.

Governing Equations

The modeling of solidification typically involves solving the coupled equations for heat transfer and solute diffusion.

Heat Transfer: The conservation of energy during solidification is described by the following equation:

where:

- ρ is the density
- C_p is the specific heat capacity
- T is the temperature
- t is time
- k is the thermal conductivity
- L is the latent heat of fusion
- f_s is the solid fraction

Solute Diffusion: The redistribution of solutes is governed by Fick's second law of diffusion:

where:

- C is the concentration of the solute
- D is the diffusion coefficient

These equations are typically solved numerically using methods such as the finite element method (FEM) or finite difference method (FDM).

Scheil-Gulliver Model

The Scheil-Gulliver model is a widely used analytical model for predicting solute redistribution during solidification. It is based on the following key assumptions:

- No diffusion in the solid phase.
- Infinitely fast diffusion in the liquid phase.

- Equilibrium at the solid-liquid interface.

The Scheil equation describes the composition of the liquid during solidification:

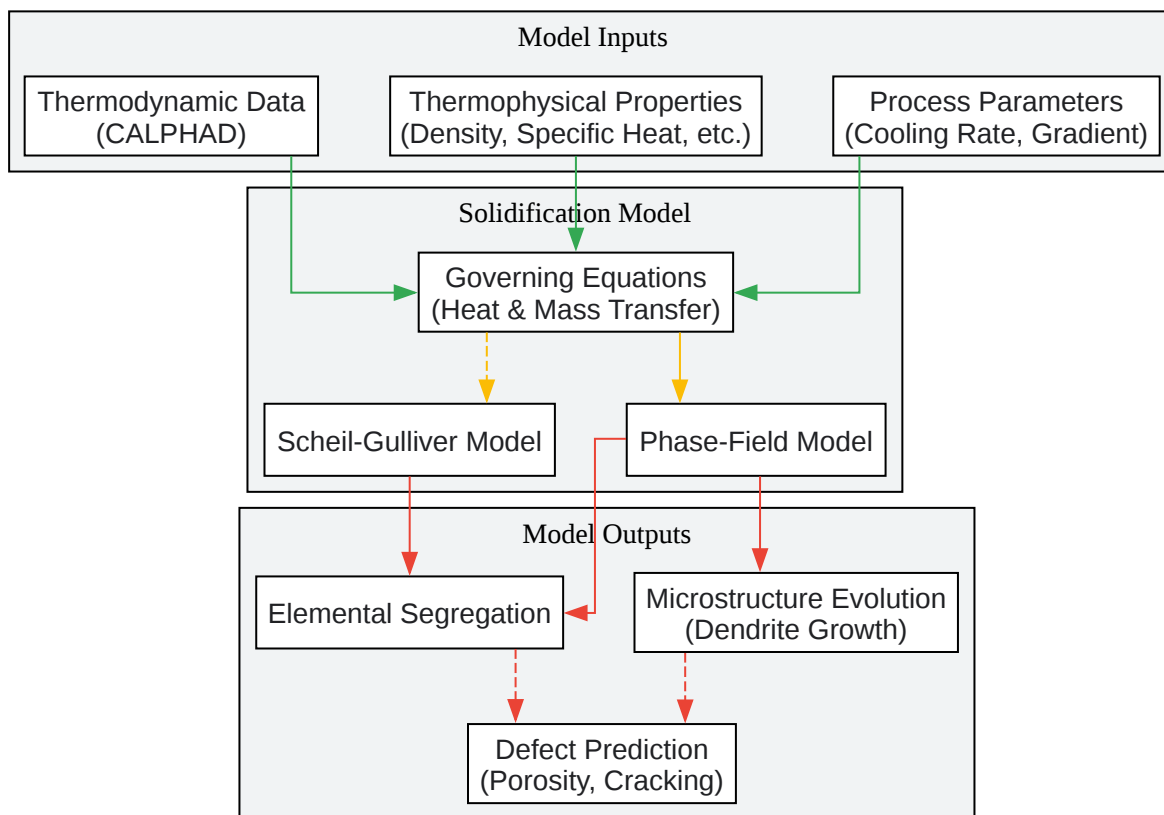
where:

- C_L is the concentration of the solute in the liquid
- C_0 is the initial concentration of the solute in the alloy
- f_s is the fraction of solid
- k is the partition coefficient

The Scheil model can be used to predict the solidification path, the formation of secondary phases, and the degree of microsegregation.

Phase-Field Modeling

Phase-field modeling is a more advanced computational technique that can simulate the evolution of complex microstructures during solidification without explicitly tracking the solid-liquid interface. In this method, a phase-field variable (ϕ) is used to distinguish between the solid ($\phi=1$), liquid ($\phi=0$), and interfacial ($0<\phi<1$) regions. The evolution of the phase field and concentration fields is governed by a set of coupled partial differential equations derived from thermodynamic principles.



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Caption: Logical workflow for solidification modeling of Inconel 738. Max Width: 760px.

Thermophysical Properties for Modeling

Accurate thermophysical property data for Inconel 738LC are essential for reliable solidification modeling.

Property	Value	Temperature (°C)
Density (solid)	8.11 g/cm ³	25
Thermal Conductivity (solid)	16.2 W/(m·K)	Mean
Young's Modulus (solid)	205 GPa	Mean
Poisson's Ratio (solid)	0.33	Mean
Coefficient of Thermal Expansion (solid)	13.3 x 10 ⁻⁶ /K	Mean

Table 3: Thermophysical properties of Inconel 738LC.

Experimental Protocols

Experimental investigation is fundamental to understanding and validating the solidification behavior and modeling predictions for Inconel 738.

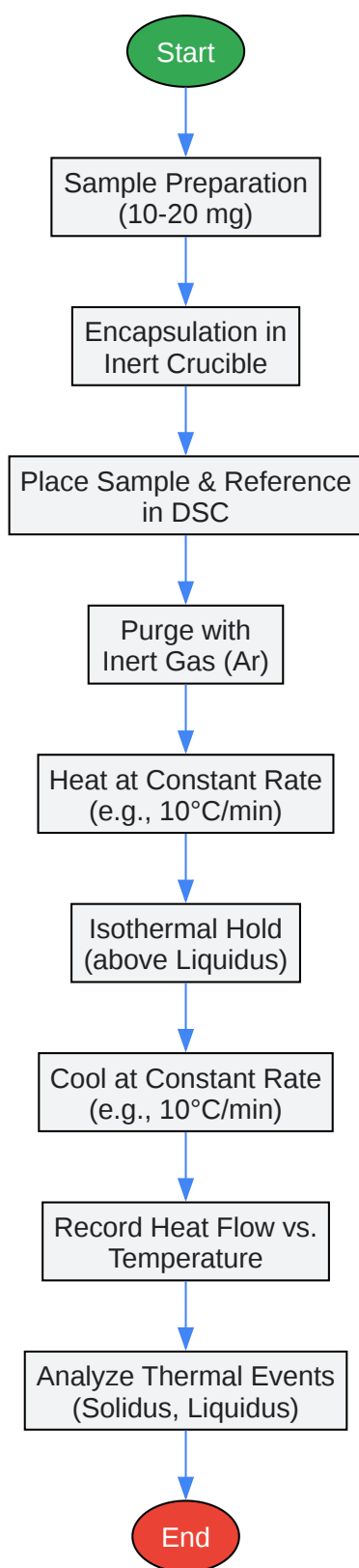
Differential Scanning Calorimetry (DSC)

DSC is used to determine the transformation temperatures and enthalpies of fusion and solidification.

Protocol:

- **Sample Preparation:** A small, representative sample of Inconel 738 (typically 10-20 mg) is sectioned and cleaned. The sample should be free of any surface contaminants.
- **Encapsulation:** The sample is placed in an inert crucible, typically made of alumina (Al₂O₃) or platinum (Pt), and hermetically sealed. An empty, sealed crucible is used as a reference.
- **Atmosphere:** The DSC chamber is purged with a high-purity inert gas, such as argon, to prevent oxidation during heating.
- **Heating and Cooling Program:**

- Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the liquidus of Inconel 738 (e.g., 1450 °C).
- Hold at the peak temperature for a short duration (e.g., 5 minutes) to ensure complete melting and homogenization.
- Cool the sample at a constant rate (e.g., 10 °C/min) back to room temperature.
- Data Analysis: The heat flow as a function of temperature is recorded. The onset and peak temperatures of endothermic and exothermic events on the heating and cooling curves correspond to the solidus, liquidus, and other phase transformation temperatures.



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Caption: Experimental workflow for DSC analysis of Inconel 738. Max Width: 760px.

Directional Solidification

Directional solidification experiments are used to study the evolution of the solidification front morphology under controlled thermal gradients and solidification velocities.

Protocol:

- **Sample Preparation:** A cylindrical rod of Inconel 738 is placed in a high-purity alumina crucible.
- **Furnace Setup:** A Bridgman-type directional solidification furnace with a hot zone, a cold zone, and a baffle to create a sharp temperature gradient is used.
- **Melting and Stabilization:** The sample is heated to a temperature above its liquidus in the hot zone and held for a period to ensure complete melting and thermal stabilization.
- **Solidification:** The crucible is withdrawn from the hot zone into the cold zone at a constant velocity (withdrawal rate). This controls the solidification rate.
- **Quenching:** Once the desired length of the sample has solidified, the crucible can be rapidly quenched to preserve the solid-liquid interface morphology.
- **Microstructural Analysis:** The solidified sample is sectioned, polished, and etched to reveal the solidification microstructure, including dendrite spacing and morphology.

Parameter	Value
Temperature Gradient (G)	5.0 - 8.5 K/mm
Withdrawal Rate (R)	60 - 1200 mm/h

Table 4: Typical parameters for directional solidification of Inconel 738LC.

Quantitative Metallography

Quantitative metallography is employed to determine the volume fractions of different phases in the as-cast microstructure.

Protocol:

- **Sample Preparation:** The Inconel 738 sample is sectioned, mounted, and polished to a mirror finish using standard metallographic procedures.
- **Etching:** The polished surface is etched to reveal the different microstructural constituents. A common etchant for Inconel 738 is Kalling's No. 2 reagent (5 g CuCl₂, 100 mL HCl, 100 mL ethanol).
- **Image Acquisition:** High-resolution images of the microstructure are captured using an optical microscope or a scanning electron microscope (SEM).
- **Image Analysis:** Image analysis software is used to perform a point count or area fraction measurement to determine the volume fraction of each phase (e.g., γ - γ' eutectic, MC carbides). This is often performed according to standards such as ASTM E562.

Conclusion

The solidification behavior of Inconel 738 is a multifaceted process that governs the final microstructure and, consequently, the mechanical performance of the alloy. A thorough understanding of the solidification sequence, temperature ranges, and elemental partitioning is critical for controlling the as-cast structure and minimizing defects. This guide has provided a comprehensive overview of these aspects, supported by quantitative data and detailed experimental protocols. Furthermore, the application of computational models, such as the Scheil-Gulliver and phase-field models, offers powerful predictive capabilities for optimizing manufacturing processes and ensuring the integrity of Inconel 738 components in high-performance applications. The continued integration of experimental characterization and advanced modeling will further enhance our understanding and control of solidification in this critical superalloy.

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